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Compound of Interest

Compound Name: Calcium orange

Cat. No.: B1178576 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing Calcium Orange, a

fluorescent indicator, for the measurement of intracellular calcium mobilization. This assay is a

crucial tool for studying cellular signaling pathways and for the screening of pharmacological

compounds that modulate these pathways.

Introduction
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in a

multitude of cellular processes, including signal transduction, muscle contraction,

neurotransmission, and apoptosis. The ability to accurately measure changes in cytosolic Ca2+

concentration is therefore essential for understanding these fundamental biological events.

Calcium Orange is a fluorescent indicator that exhibits a significant increase in fluorescence

intensity upon binding to free Ca2+. Its acetoxymethyl (AM) ester form allows for passive

diffusion across the cell membrane, where intracellular esterases cleave the AM group,

trapping the dye within the cell. This property makes Calcium Orange a valuable tool for

monitoring intracellular calcium flux in a variety of cell types.

Calcium Orange is excitable by visible light and offers good photostability, making it suitable

for various applications, including high-throughput screening (HTS) and kinetic assays.[1] Its
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spectral properties allow for its use with standard fluorescence microscopy, flow cytometry, and

microplate reader instrumentation.

Principle of the Assay
The Calcium Orange AM ester is a non-polar compound that readily crosses the plasma

membrane of live cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the

AM ester group, converting the molecule into its polar, membrane-impermeant form. This active

form of Calcium Orange binds to free intracellular Ca2+ in a 1:1 stoichiometry, resulting in a

significant enhancement of its fluorescence emission.[2] The change in fluorescence intensity

is directly proportional to the concentration of free cytosolic Ca2+, allowing for the real-time

monitoring of calcium mobilization in response to extracellular stimuli.

Signaling Pathway
A common application for calcium flux assays is the study of G-protein coupled receptor

(GPCR) activation. Upon ligand binding, the GPCR undergoes a conformational change,

leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER),

triggering the release of stored Ca2+ into the cytosol. This initial release can then trigger the

opening of store-operated calcium channels in the plasma membrane, leading to a sustained

influx of extracellular Ca2+.
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GPCR-mediated intracellular calcium release pathway.

Data Presentation
Quantitative Properties of Calcium Orange
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Property Value Reference

Excitation Maximum (Ex) 549 nm [3]

Emission Maximum (Em) 576 nm [3]

Calcium Binding Ratio 1:1 (Ca2+:indicator) [2]

Dissociation Constant (Kd) at

39.7°C
323 nM [2]

Dissociation Constant (Kd) at

11.5°C
527 nM [2]

Dissociation Constant (Kd) at

pH 7.40
457 nM [2]

Dissociation Constant (Kd) at

pH 6.42
562 nM [2]

Experimental Protocols
Materials and Reagents

Calcium Orange™, AM, cell permeant (e.g., from Thermo Fisher Scientific)

Anhydrous Dimethyl sulfoxide (DMSO)

Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, with and without Ca2+ and

Mg2+

Probenecid (optional, to prevent dye leakage)

Cells of interest (adherent or suspension)

Agonist (compound to be tested)

Ionomycin (positive control)
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EGTA (negative control/chelator)

Black, clear-bottom 96-well or 384-well microplates

Experimental Workflow
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Step-by-step experimental workflow for a calcium flux assay.
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Detailed Protocol
1. Preparation of Reagents:

Calcium Orange AM Stock Solution (1 mM): Dissolve 50 µg of Calcium Orange AM in 44

µL of anhydrous DMSO. Mix well by vortexing. Store unused stock solution at -20°C,

protected from light and moisture.

Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of

deionized water. This may require gentle heating and stirring.

Loading Buffer: Prepare a working solution of Calcium Orange AM by diluting the 1 mM

stock solution into HBSS with 20 mM HEPES to a final concentration of 1-10 µM. The

optimal concentration should be determined empirically for your specific cell type.[4] Add an

equal volume of 20% Pluronic F-127 to the diluted dye for a final Pluronic concentration that

aids in dye solubilization. If using probenecid, add it to the loading buffer at a final

concentration of 1-2.5 mM.

2. Cell Preparation:

Adherent Cells: Seed cells in a black, clear-bottom 96-well or 384-well microplate at a

density that will result in a confluent monolayer on the day of the experiment. Allow cells to

adhere and grow overnight in a 37°C, 5% CO2 incubator.

Suspension Cells: On the day of the experiment, harvest cells and wash them once with

HBSS. Resuspend the cells in HBSS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

3. Dye Loading:

Adherent Cells: Carefully remove the culture medium from the wells. Add 100 µL (for 96-well

plates) or 25 µL (for 384-well plates) of the loading buffer to each well.

Suspension Cells: Add an equal volume of 2X loading buffer to the cell suspension.

Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[5]

The optimal loading time may vary depending on the cell type.

4. Washing:
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After incubation, gently remove the loading buffer.

Wash the cells twice with HBSS containing 20 mM HEPES.

After the final wash, add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of HBSS

with 20 mM HEPES to each well.

Incubate the plate at room temperature for 30 minutes to allow for complete de-esterification

of the dye.

5. Data Acquisition:

Set up the fluorescence microplate reader or flow cytometer to the appropriate excitation and

emission wavelengths for Calcium Orange (Ex: ~549 nm, Em: ~576 nm).

Place the cell plate in the instrument and allow it to equilibrate to the desired temperature

(typically 37°C).

Establish a stable baseline fluorescence reading for 10-30 seconds.

Using the instrument's injectors, add the agonist at the desired concentration.

Immediately begin recording the fluorescence intensity over time, typically for 1-5 minutes.

6. Controls:

Positive Control: Add a saturating concentration of a calcium ionophore, such as ionomycin

(typically 1-5 µM), to a set of wells to determine the maximum fluorescence response.[4]

Negative Control: Add a calcium chelator, such as EGTA (typically 5-10 mM), to a set of wells

to establish the minimum fluorescence signal.

Vehicle Control: Add the vehicle used to dissolve the agonist (e.g., DMSO, PBS) to a set of

wells to account for any effects of the vehicle on the cells.

Data Analysis
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Baseline Correction: For each well, subtract the average fluorescence intensity of the

baseline reading from the entire kinetic trace.

Normalization (ΔF/F₀): Normalize the fluorescence signal to the baseline to account for

variations in cell number and dye loading. Calculate ΔF/F₀ using the following formula: ΔF/F₀

= (F - F₀) / F₀ Where F is the fluorescence at a given time point, and F₀ is the average

baseline fluorescence.

Response Parameters: From the normalized data, several key parameters can be calculated

to quantify the calcium response:[6][7]

Peak Amplitude: The maximum change in fluorescence intensity after agonist addition.

Area Under the Curve (AUC): The integral of the fluorescence signal over a defined time

interval after agonist addition.

Time to Peak: The time from agonist addition to the peak fluorescence response.

Dose-Response Curves: For compound screening, generate dose-response curves by

plotting the response parameter (e.g., peak amplitude or AUC) against the logarithm of the

agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀

(half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Example Data Analysis Table

Parameter Control
Agonist (Low
Dose)

Agonist (High
Dose)

Positive
Control
(Ionomycin)

Baseline F₀

(RFU)
1500 1550 1480 1600

Peak F (RFU) 1520 3500 8500 12000

Peak ΔF/F₀ 0.013 1.26 4.74 6.5

AUC (arbitrary

units)
500 50000 250000 400000

Time to Peak (s) N/A 25 20 15
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Troubleshooting
Low Signal or No Response:

Insufficient Dye Loading: Increase the dye concentration or incubation time. Ensure

Pluronic F-127 is used to aid dye solubilization.

Cell Health: Ensure cells are healthy and not over-confluent.

Agonist Inactivity: Verify the concentration and activity of the agonist.

High Background Fluorescence:

Incomplete Washing: Ensure thorough washing after dye loading to remove extracellular

dye.

Dye Compartmentalization: Some cell types may compartmentalize the dye in organelles.

[5] This can be assessed by microscopy. Consider using a different calcium indicator if this

is a significant issue.

Signal Bleaching:

Phototoxicity: Reduce the excitation light intensity or the exposure time. Calcium Orange
is relatively photostable, but excessive excitation can still cause bleaching.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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